2,5-Dimethoxyaniline hydrochloride

Description

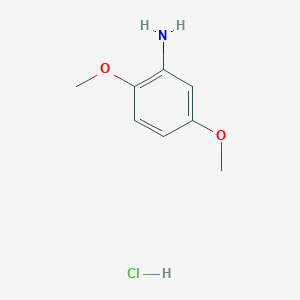

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBDEJZUYICQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62994-90-5 | |

| Record name | NSC51764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Dimethoxyaniline Hydrochloride

Classical Synthetic Routes and Mechanistic Investigations of 2,5-Dimethoxyaniline (B66101) Hydrochloride Formation

The traditional and most common method for synthesizing 2,5-Dimethoxyaniline is through the reduction of its nitro precursor, 2,5-dimethoxynitrobenzene. This reduction has been historically carried out using methods such as iron powder in an acidic medium or sodium sulfide. guidechem.com These methods, while effective, often generate significant waste and can lead to environmental pollution. guidechem.com

The general mechanism for the nitro group reduction involves a series of electron and proton transfers. In the case of metal-based reductions, the metal acts as the electron donor. The final step in the preparation of the hydrochloride salt involves treating the synthesized 2,5-Dimethoxyaniline base with hydrochloric acid.

Another established method is the chemical oxidative polymerization of 2,5-dimethoxyaniline to form poly(2,5-dimethoxyaniline), which can then be treated to yield the hydrochloride salt. rsc.org This polymerization is often initiated by oxidizing agents like ammonium (B1175870) persulfate in an acidic medium. ias.ac.in

Novel and Sustainable Synthetic Approaches to 2,5-Dimethoxyaniline Hydrochloride

In response to the environmental drawbacks of classical methods, research has focused on developing more efficient and eco-friendly synthetic routes.

Catalytic Transformations in the Synthesis of the Compound

Catalytic hydrogenation has emerged as a superior alternative for the reduction of 2,5-dimethoxynitrobenzene. guidechem.com This method offers high efficiency, high product quality, and the potential for continuous production, making it suitable for industrial applications. guidechem.com A common catalyst used is platinum on carbon (Pt/C). guidechem.comgoogle.com The reaction is typically carried out in a solvent like methanol (B129727) under hydrogen pressure and at elevated temperatures. guidechem.comgoogle.com For instance, a continuous catalytic hydrogenation process using a Pt/C catalyst can achieve a purity of 99.9% for 2,5-Dimethoxyaniline. guidechem.com

Modifications to the catalyst system, such as using a sulfited platinum-on-carbon catalyst in the presence of a compound that provides a pH of 8 to 10, have been shown to improve the process for related compounds like 4-chloro-2,5-dimethoxyaniline (B1194742). google.comgoogle.com This approach can lead to high yields and purity while allowing for catalyst recycling. google.com

| Catalyst System | Precursor | Conditions | Yield/Purity | Reference |

| Pt/C | 2,5-Dimethoxynitrobenzene | Methanol, 90-100°C, 1.0 MPa H₂ | Purity: 99.9% | guidechem.com |

| Modified Pt/C | 4-chloro-2,5-dimethoxynitrobenzene (B1583379) | Aromatic solvent, 80-110°C, 5-50 atm H₂ | Yield: 99% of theory | google.comgoogle.com |

| Ferric chloride/Activated carbon | 2,4-dimethoxy nitrobenzene | Ethanol, Hydrazine hydrate, 70-80°C | Yield: >96%, Purity: >99.6% | google.com |

Green Chemistry Protocols for this compound Production

Green chemistry principles are being increasingly applied to the synthesis of 2,5-Dimethoxyaniline and its derivatives. A notable example is the use of a milder oxidizing system, such as hydrogen peroxide (H₂O₂) with hydrochloric acid (HCl) and sodium chloride (NaCl), for the oxidative polymerization of 2,5-dimethoxyaniline. rsc.orgrsc.orgvulcanchem.com This method avoids the use of harsher oxidants like ammonium persulfate or potassium dichromate. rsc.org

Another green approach involves mechanochemical synthesis, a solvent-free method that uses mechanical force to initiate chemical reactions. This technique has been used to produce high-quality nanostructured poly(2,5-dimethoxyaniline). Furthermore, electrochemical polymerization offers a controlled method for synthesizing poly(2,5-dimethoxyaniline) films. scielo.brscielo.br

Advanced Precursor Chemical Synthesis and Functionalization Strategies Relevant to this compound

The primary precursor for 2,5-Dimethoxyaniline is 2,5-dimethoxynitrobenzene. The synthesis of this and other functionalized precursors is crucial. For example, 1-fluoro-2,5-dimethoxy-4-nitrobenzene can be synthesized by the nitration of 2-fluoro-1,4-dimethoxybenzene. mdpi.com This introduces a fluorine atom, which can be a site for further functionalization.

The synthesis of substituted nitroaromatics often involves electrophilic aromatic substitution on a dimethoxybenzene core. For instance, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) can be used to introduce alkyl groups. rsc.org The regioselectivity of these reactions is a key consideration.

Regioselective and Stereoselective Considerations in the Synthesis of the Compound

The synthesis of this compound inherently involves regioselectivity to ensure the correct placement of the methoxy (B1213986) and amino groups on the benzene (B151609) ring. The starting material, often hydroquinone, is first dimethylated to form 1,4-dimethoxybenzene. The subsequent nitration step is regioselective, leading to the desired 2,5-dimethoxynitrobenzene.

In the synthesis of functionalized derivatives, such as 4-chloro-2,5-dimethoxyaniline, the starting material is 4-chloro-2,5-dimethoxy-1-nitrobenzene. google.com The control of substituent placement is critical for the properties of the final product. For instance, in the nitration of 2-fluoro-1,4-dimethoxybenzene, the fluoro-substituent acts as a para-directing group. mdpi.com

While 2,5-Dimethoxyaniline itself is not chiral and therefore does not have stereoisomers, stereoselective considerations can become important in the synthesis of more complex molecules where it is used as an intermediate.

Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethoxyaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the 2,5-Dimethoxyaniline (B66101) Moiety

The 2,5-dimethoxyaniline moiety, with its electron-donating methoxy (B1213986) and amino groups, is highly activated towards electrophilic aromatic substitution. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions. The amino group is a powerful ortho-, para-director, while the methoxy groups also direct ortho and para. In the case of 2,5-dimethoxyaniline, the positions ortho and para to the amino group are positions 3, 4, and 6. The positions ortho and para to the 2-methoxy group are 3 and 6, and for the 5-methoxy group, they are 4 and 6. The combined effect of these groups strongly activates the aromatic ring for electrophilic attack, particularly at positions 4 and 6.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric and sulfuric acid, though the reaction conditions must be carefully controlled to avoid over-nitration or oxidation due to the activated nature of the ring. libretexts.org Halogenation, such as bromination or chlorination, can also be readily accomplished.

Due to the high reactivity of the aniline (B41778) derivative, the amino group is often protected, for example, by acetylation to form an acetanilide. libretexts.org This moderates the activating effect of the amino group and reduces its nucleophilicity, preventing side reactions. libretexts.org The bulky protecting group can also provide steric hindrance, favoring substitution at the para position. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Anilines

| Substituent on Aniline | Activating/Deactivating | Ortho/Para or Meta Directing |

| -NH₂ | Strongly Activating | Ortho, Para |

| -NHCOCH₃ | Moderately Activating | Ortho, Para |

| -OCH₃ | Strongly Activating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

Nucleophilic Reactivity and Derivatization Pathways at the Amino Group of the Compound

The primary amino group in 2,5-dimethoxyaniline hydrochloride is a key site for nucleophilic reactivity, allowing for a wide range of derivatization reactions. This reactivity is fundamental to its use as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. guidechem.comguidechem.com

One of the most common derivatization pathways is acylation , the reaction with acyl halides or anhydrides to form amides. For example, the reaction of 2,5-dimethoxyaniline with 4-nitrobenzoic acid has been reported to yield the corresponding amide in good yield. This reaction is often used to protect the amino group during subsequent reactions on the aromatic ring. libretexts.org

Alkylation of the amino group is another important transformation. This can be achieved using various alkylating agents. For instance, reductive amination with aldehydes in the presence of a reducing agent like triethylsilane can lead to the formation of secondary amines. researchgate.net

The amino group can also participate in the formation of Schiff bases through condensation with aldehydes or ketones. Furthermore, it can be diazotized by treatment with nitrous acid to form a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, known as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring.

Table 2: Examples of Derivatization Reactions at the Amino Group

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acyl chloride, Acetic anhydride | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

| Diazotization | Nitrous Acid (NaNO₂/HCl) | Diazonium Salt |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is of significant interest, particularly in the field of conducting polymers.

Oxidation: 2,5-Dimethoxyaniline can be oxidized to form quinone derivatives. guidechem.com More importantly, it can undergo oxidative polymerization to produce poly(2,5-dimethoxyaniline) (PDMA). ias.ac.in This polymerization can be achieved chemically, using oxidizing agents like ammonium (B1175870) persulfate or hydrogen peroxide, or electrochemically. ias.ac.inscielo.br The resulting polymer, PDMA, is a conducting polymer with interesting electrochromic properties, changing color in response to an applied electrical potential. scielo.br The presence of the two methoxy groups on the aniline ring enhances the solubility and processability of the resulting polymer compared to the parent polyaniline. ias.ac.in Studies have shown that PDMA exhibits reversible color changes between a fully reduced yellow state and a fully oxidized blue state. scielo.br

Reduction: The reduction of derivatives of 2,5-dimethoxyaniline is also a synthetically useful transformation. For example, the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) is a key step in the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742). google.com This reduction is typically carried out using hydrogen gas in the presence of a platinum-on-carbon catalyst. google.com

Table 3: Electrochemical Properties of Poly(2,5-dimethoxyaniline) (PDMA)

| Property | Value/Observation | Reference |

| Oxidation States | Yellow (fully reduced) to Blue (fully oxidized) | scielo.br |

| Response Time (Color Change) | < 2 seconds at 1.6 V in H₂SO₄ | scielo.br |

| Polymerization Method | Electrochemical or Chemical Oxidation | scielo.br |

Cyclization and Condensation Reactions Involving the Compound in Complex Molecule Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic and complex polycyclic molecules through cyclization and condensation reactions.

One notable application is in the Skraup reaction, a classic method for synthesizing quinolines. 2,5-Dimethoxyaniline can be reacted with glycerol, sulfuric acid, and an oxidizing agent to produce 5,8-dimethoxyquinoline. This quinoline (B57606) derivative can then be further modified to create more complex structures, such as 7-alkylamino-2-methylquinoline-5,8-diones. nih.gov

The compound can also participate in three-component condensation reactions. For instance, it can react with 1,3-diketones and acetone (B3395972) in the presence of an amine to form substituted meta-hetarylanilines. beilstein-journals.org The success of this reaction is influenced by the electronic properties of the substituents on the diketone. beilstein-journals.org

Furthermore, the nucleophilic amino group and the activated aromatic ring can be involved in intramolecular cyclization reactions to form various heterocyclic systems. These reactions are often key steps in the total synthesis of natural products and other biologically active molecules.

Reaction Kinetics and Thermodynamic Analysis of Transformations Involving this compound

The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors that control the speed and outcome of chemical transformations involving this compound.

In the context of electrophilic aromatic substitution, the rate of reaction is significantly influenced by the strong activating nature of the amino and methoxy groups. The reaction kinetics of polymerization of 2,5-dimethoxyaniline have been studied to understand the growth mechanism of the polymer film. For instance, in the electrochemical polymerization of 2,5-dimethoxyaniline, the gradual increase in current intensity during cyclic voltammetry indicates the formation of a conductive and electroactive polymer on the electrode surface. scielo.br

Thermodynamic analysis can help predict the feasibility and position of equilibrium for a given reaction. For example, the reversibility of sulfonation reactions is a well-known thermodynamic consideration in electrophilic aromatic substitution. libretexts.org While specific kinetic and thermodynamic data for many reactions of this compound are not extensively reported in readily available literature, the principles of physical organic chemistry can be applied to predict and understand its reactivity. For instance, the relative stability of intermediates, such as the sigma complex in electrophilic aromatic substitution, can be used to rationalize the observed regioselectivity. libretexts.org

Computational Elucidation of Reaction Mechanisms for the Compound's Chemical Transformations

Computational chemistry offers powerful tools to investigate the reaction mechanisms of this compound at a molecular level. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.

For example, computational studies can elucidate the regioselectivity of electrophilic aromatic substitution by calculating the relative energies of the possible sigma complexes. The calculated charge distribution on the aromatic ring can also indicate the most likely sites for electrophilic attack.

In the context of condensation reactions, computational methods can be employed to evaluate the electron-withdrawing power of substituents, which has been shown to be a pivotal factor in the three-component synthesis of meta-hetarylanilines. beilstein-journals.org Calculated Hammett constants can provide a quantitative measure of these electronic effects. beilstein-journals.org

While specific computational studies focused solely on this compound are not widespread, the application of these methods to similar aniline derivatives provides a framework for understanding its reactivity. These computational insights complement experimental findings and provide a more detailed picture of the underlying reaction mechanisms.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2,5 Dimethoxyaniline Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2,5-Dimethoxyaniline (B66101) hydrochloride in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the ammonium (B1175870) protons. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern due to spin-spin coupling. The two methoxy groups (-OCH₃) would yield sharp singlet signals, and the protons of the ammonium group (-NH₃⁺) would also produce a characteristic signal, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Unique signals are observed for each carbon atom in a different chemical environment, including the two distinct methoxy carbons, the four unique aromatic carbons, and the carbon atom bonded to the nitrogen.

Solid-state NMR (ssNMR) offers a powerful method for studying the compound in its crystalline powder form. It can provide information on molecular packing, conformational differences between molecules in the asymmetric unit, and the presence of polymorphism, which is not accessible from solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethoxyaniline Hydrochloride Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.8 - 7.5 | 110 - 130 |

| -OCH₃ | 3.8 - 4.0 (singlet) | 55 - 60 |

| -NH₃⁺ | Variable (dependent on solvent) | Not Applicable |

| C-NH₃⁺ | Not Applicable | 135 - 145 |

| C-OCH₃ | Not Applicable | 140 - 155 |

Single-Crystal X-Ray Diffraction Analysis of Crystal Structures, Polymorphism, and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. An analysis of this compound would yield accurate measurements of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular geometry.

X-ray diffraction is also the primary tool for investigating polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can have distinct physical properties. By growing crystals under various conditions and analyzing their structures, one can identify and characterize any existing polymorphic forms of this compound. Studies on the polymer derived from this monomer, poly(2,5-dimethoxyaniline), have utilized X-ray diffraction to confirm its planar and conjugated structure. ias.ac.in

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Molecular Recognition Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are complementary and provide a characteristic "fingerprint" spectrum that is highly specific to the compound's structure and bonding. jasco-global.com For this compound, these spectra reveal key information about its functional groups and can be used to study conformational details and intermolecular forces like hydrogen bonding. researchgate.netresearchgate.net

Key vibrational bands in the FT-IR and Raman spectra can be assigned to specific molecular motions. For instance, the stretching vibrations of the ammonium group (N-H⁺) are expected in the region of 3200-2800 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching vibrations of the two methoxy groups will produce strong bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Vibrations associated with the aromatic ring, such as C=C stretching, occur in the 1600-1450 cm⁻¹ range.

Shifts in the positions and changes in the shapes of these bands can indicate involvement in hydrogen bonding. For example, the N-H⁺ stretching bands are often broadened and shifted to lower frequencies due to hydrogen bonding with the chloride ion. These spectroscopic techniques are valuable for confirming the presence of specific functional groups and for quality control purposes.

Table 2: Typical FT-IR and Raman Vibrational Frequencies for this compound Note: Based on data for poly(2,5-dimethoxyaniline) and general values for substituted anilines. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H⁺ Stretch | 3200 - 2800 | Stretching of the ammonium group, often broad |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching of C-H bonds in the methoxy groups |

| C=C Aromatic Stretch | 1620 - 1580 | Benzene ring stretching |

| N-H⁺ Bend | 1550 - 1480 | Bending motion of the ammonium group |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Asymmetric stretching of the aryl-ether linkage |

| Symmetric C-O-C Stretch | 1075 - 1020 | Symmetric stretching of the aryl-ether linkage |

Mass Spectrometric Fragmentation Pathway Analysis and Isotopic Labeling Investigations

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2,5-Dimethoxyaniline, electron ionization mass spectrometry (EIMS) would provide its molecular weight and crucial structural information through the analysis of its fragmentation pattern. whitman.edu The mass spectrum of the free base (2,5-Dimethoxyaniline) would show a molecular ion peak (M⁺) at m/z 153. nih.gov

The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-substituted aromatics, leading to a fragment ion at m/z 138.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde, resulting in a fragment at m/z 123.

Loss of a methoxy radical (•OCH₃): Cleavage of the ether bond can result in the loss of a methoxy group, yielding a fragment at m/z 122.

Isotopic labeling is an advanced technique used to definitively trace these fragmentation pathways. biorxiv.org By synthesizing 2,5-Dimethoxyaniline with one or more atoms replaced by a heavier isotope (e.g., ¹³C in a methoxy group or ¹⁵N in the amino group), the mass of the resulting fragments will shift accordingly. nih.govisotope.com For example, if a ¹³C-labeled methyl group is lost, the mass difference will be 16 amu instead of 15 amu. This allows for the unambiguous confirmation of fragmentation mechanisms and provides a deeper understanding of the molecule's behavior under ionization conditions.

Table 3: Predicted Mass Spectrometric Fragments for 2,5-Dimethoxyaniline (Free Base)

| m/z | Proposed Fragment | Formula of Loss |

| 153 | [M]⁺ | - |

| 138 | [M - CH₃]⁺ | •CH₃ |

| 122 | [M - OCH₃]⁺ | •OCH₃ |

| 110 | [M - CH₃ - CO]⁺ | •CH₃, CO |

Electronic Spectroscopy (UV-Vis) and Advanced Photophysical Characterization of the Compound

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net The positions (λₘₐₓ) and intensities of these bands are influenced by the substituents on the benzene ring.

The two electron-donating methoxy groups and the protonated amino group (-NH₃⁺) affect the energy levels of the molecular orbitals. In its polymer form, poly(2,5-dimethoxyaniline) exhibits two main absorption bands attributed to π–π* transitions in the benzenoid rings (around 286–336 nm) and exciton (B1674681) absorption of the quinoid rings (around 556–627 nm). ias.ac.in The monomer, this compound, is expected to show strong absorption in the UV region due to these π → π* transitions. Studies on polymers of 2,5-dimethoxyaniline have shown absorption bands at approximately 370, 470, and 690 nm, depending on the applied potential in spectroelectrochemical studies. scielo.br

Advanced photophysical characterization would involve techniques like fluorescence spectroscopy to investigate the emission properties of the molecule upon excitation. This includes measuring the fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime (the average time the molecule spends in the excited state). These studies provide deeper insights into the behavior of the molecule's excited states and how they are influenced by the molecular structure and environment. Computational studies on substituted anilines have been used to calculate UV-Vis spectra and analyze orbital energies, providing a theoretical framework for understanding their electronic properties. acs.org

Table 4: Expected UV-Vis Absorption Bands for 2,5-Dimethoxyaniline Derivatives Note: Based on data for poly(2,5-dimethoxyaniline) and related compounds. ias.ac.inscielo.br

| Transition Type | Approximate λₘₐₓ (nm) | Associated Moiety |

| π → π* | 280 - 340 | Benzenoid ring system |

| Exciton Transition | 550 - 700 | Observed in the oxidized polymer form |

Theoretical and Computational Chemistry of 2,5 Dimethoxyaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Energetics (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic properties of 2,5-dimethoxyaniline (B66101) hydrochloride. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure, molecular orbitals, and energetics with high accuracy.

Electronic Structure and Energetics: DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), have been utilized to optimize the molecular geometry and calculate the electronic properties of molecules derived from 2,5-dimethoxyaniline. dergipark.org.tr For the parent molecule, these calculations reveal the distribution of electron density, which is heavily influenced by the electron-donating methoxy (B1213986) (-OCH₃) groups and the electron-donating amino (-NH₂) group. Upon protonation to form the hydrochloride salt, the -NH₃⁺ group becomes strongly electron-withdrawing, significantly altering the electronic landscape of the aromatic ring.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and the energy required for electronic excitation. researchgate.netnih.gov In 2,5-dimethoxyaniline, the electron-donating groups raise the energy of the HOMO, making the molecule susceptible to oxidation. yale.edu This is a key factor in its polymerization. rsc.org

Theoretical calculations on related azo dyes derived from 2,5-dimethoxyaniline show that the electronic nature of substituents systematically tunes the HOMO-LUMO gap, which in turn correlates with the maximum absorption wavelength (λmax) in UV-Vis spectra. nih.govrsc.org For instance, electron-donating groups tend to increase the HOMO energy level, narrowing the gap and causing a red-shift in λmax. nih.govrsc.org This principle is foundational to the design of novel dyes and functional materials.

A study on a Schiff-base formed from 4-chloro-2,5-dimethoxyaniline (B1194742) using DFT (B3LYP/6-311G(d,p)) calculated the HOMO and LUMO energies. dergipark.org.trscispace.com These values provide an approximation of the electronic characteristics that can be expected for the parent aniline (B41778) derivative.

Table 1: Representative Calculated Electronic Properties for a 2,5-Dimethoxyaniline Derivative Calculations performed on (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol in the gas phase using DFT/B3LYP/6-311G(d,p).

| Parameter | Value | Reference |

| EHOMO | -5.915 eV | scispace.com |

| ELUMO | -1.890 eV | scispace.com |

| Energy Gap (ΔE) | 4.025 eV | scispace.com |

| Total Dipole Moment (μ) | 2.50 Debye | dergipark.org.tr |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for 2,5-dimethoxyaniline hydrochloride are not extensively documented in the reviewed literature, this computational technique is invaluable for exploring its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

Conformational Analysis: For a molecule like this compound, MD simulations could be employed to explore the rotational freedom around the C-O and C-N bonds. This would reveal the most stable conformations of the methoxy and ammonium (B1175870) groups relative to the benzene (B151609) ring. Understanding the conformational landscape is crucial as it influences the molecule's packing in the solid state and its interactions with other molecules in solution.

Intermolecular Interactions: In the context of the hydrochloride salt, MD simulations would be particularly useful for studying the interactions between the 2,5-dimethoxyanilinium cation and the chloride anion, as well as with solvent molecules (e.g., water). These simulations can quantify the strength and dynamics of hydrogen bonds formed between the -NH₃⁺ group and the chloride ion or water molecules. Such studies are critical for understanding its solubility and behavior in solution, which is relevant for processes like electrochemical polymerization. scielo.br In the solid state, these interactions dictate the crystal packing and resulting material properties.

Prediction of Spectroscopic Parameters and Reaction Pathway Energetics

Computational chemistry offers powerful tools for predicting spectroscopic properties and mapping out the energetics of chemical reactions, providing a direct link between theory and experimental observation.

Spectroscopic Parameters: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting electronic (UV-Vis) spectra. Studies on azo dyes synthesized from 2,5-dimethoxyaniline have demonstrated that TD-DFT calculations can accurately predict their maximum absorption wavelengths (λmax). nih.govrsc.org By modeling the electronic transitions between molecular orbitals, TD-DFT can explain how structural modifications, such as the addition of electron-donating or electron-withdrawing groups, affect the color of the resulting compounds. rsc.orgrsc.org

Furthermore, NMR chemical shifts can be calculated using DFT methods. A study on a series of o-methoxyaniline derivatives, including one made from 2,5-dimethoxyaniline, showed a strong linear correlation between experimentally measured chemical shifts and those calculated theoretically. nih.gov This predictive capability is a powerful tool for structural elucidation and verification.

Reaction Pathway Energetics: Computational methods can be used to model the entire energy profile of a chemical reaction, identifying transition states and calculating activation barriers. The polymerization of 2,5-dimethoxyaniline into poly(2,5-dimethoxyaniline) (PDMA) is a key reaction. scielo.brscirp.org Theoretical modeling could elucidate the step-by-step mechanism, including the initial oxidation of the monomer to form a radical cation, the coupling of these radicals, and subsequent chain propagation. scielo.br Similarly, the synthesis of quinoline (B57606) derivatives from 2,5-dimethoxyaniline involves a thermal cyclization step, the energetics of which could be precisely modeled to understand the reaction mechanism and optimize conditions. nih.gov

Computational Modeling of Crystal Packing and Solid-State Properties of the Compound

The arrangement of molecules in a crystal lattice determines many of the bulk properties of a material. Computational modeling provides insights into crystal packing and predicts solid-state characteristics.

Crystal Packing: While a crystal structure for this compound is not readily available in the searched literature, methods for its prediction exist. Crystal Structure Prediction (CSP) methodologies can generate and rank plausible crystal packings based on calculated lattice energies. Experimental data from X-ray diffraction (XRD) on related compounds, such as a Schiff-base derivative of 2,5-dimethoxyaniline and the polymer PDMA-hydrochloride, confirm their crystalline nature. dergipark.org.trresearchgate.net These experimental structures provide a valuable benchmark for validating computational models. The models would detail the specific intermolecular interactions, such as N-H···Cl hydrogen bonds and weaker C-H···O interactions, that stabilize the crystal lattice. Research on the polymerization of 2,5-dimethoxyaniline suggests that the precipitation of the hydrochloride salt from solution creates crystalline seeds that act as templates for polymer growth, highlighting the importance of its solid-state structure. frontiermaterials.net

Solid-State Properties: The properties of poly(2,5-dimethoxyaniline), such as its electrical conductivity, are intrinsically linked to its solid-state structure. aip.org Computational studies on conducting polymers often focus on charge transport mechanisms. For PDMA, it has been experimentally determined that charge transport is governed by Mott's three-dimensional variable range hopping. aip.org Theoretical models can be used to calculate parameters like the density of states at the Fermi level and the average hopping distance, providing a deeper understanding of the material's conductivity. These models can also explain how the presence of methoxy groups and dopant anions influences the electronic coupling between polymer chains, which is critical for charge transport. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for this compound and its Analogs

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the activity or property of a chemical based on its molecular structure. These models are widely used in medicinal chemistry and toxicology to screen compounds and predict their behavior.

For substituted anilines, QSAR studies have been conducted to predict properties like toxicity. oup.comnih.govresearchgate.net These studies typically involve calculating a set of molecular descriptors and using regression analysis to build a predictive model.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Substituted Anilines

| Descriptor Type | Examples | Predicted Property | Reference(s) |

| Physicochemical | logP (octanol-water partition coefficient) | Cytotoxicity | oup.comresearchgate.net |

| Electronic | Hammett sigma constant (σ), EHOMO, ELUMO | Toxicity, Metabolic Fate | nih.govnih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Physicochemical Properties | ambeed.comambeed.com |

| Hydrogen Bonding | Indicator variables for H-bond donors/acceptors | Toxicity | oup.comnih.gov |

These models demonstrate that the properties of aniline derivatives are strongly correlated with their electronic and hydrophobic characteristics. For example, toxicity has been shown to increase with the presence of electron-withdrawing substituents and is related to the energies of frontier molecular orbitals (EHOMO, ELUMO). nih.govresearchgate.net While a specific QSPR model for this compound was not found, these established relationships for analogous compounds allow for the estimation of its properties. Given the two electron-donating methoxy groups and the amino group, its properties would be predicted based on the combined electronic and steric effects of these substituents. Such models are essential for rationally designing new aniline derivatives with desired properties while minimizing undesirable ones like toxicity. cresset-group.com

Derivatization Chemistry and Analog Synthesis Based on 2,5 Dimethoxyaniline Hydrochloride

Synthesis of Substituted Anilines and N-Functionalized Derivatives of 2,5-Dimethoxyaniline (B66101)

The amino group of 2,5-dimethoxyaniline is a primary site for functionalization, allowing for the introduction of various substituents to modulate its chemical and physical properties.

N-Alkylation: The direct N-alkylation of anilines can be challenging due to the potential for multiple alkylations and the relatively low nucleophilicity of the aromatic amine. However, methods have been developed for the N-alkylation of anilines using various alkylating agents and catalytic systems. These reactions can lead to the formation of secondary and tertiary amines. For instance, the N-methylation of aniline (B41778) derivatives has been achieved with high activity and selectivity using catalysts like palladium on carbon (Pd/C) with methanol (B129727) as the methylating agent. researchgate.net The reaction conditions, such as the presence or absence of a base, can be tuned to favor either N-monomethylation or N,N-dimethylation. researchgate.net While specific examples for 2,5-dimethoxyaniline are not extensively detailed in the provided results, the general principles of aniline N-alkylation are applicable. researchgate.netscribd.com

N-Acylation: The reaction of 2,5-dimethoxyaniline with acylating agents, such as acid chlorides or anhydrides, readily forms N-acyl derivatives. This reaction is a common strategy to introduce a carbonyl group attached to the nitrogen atom, which can influence the electronic properties and conformational flexibility of the molecule. For example, the reaction of 2,5-dimethoxyaniline with 4-nitrobenzoic acid has been reported to yield the corresponding N-acylated product.

Schiff Base Formation: 2,5-Dimethoxyaniline readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). ajol.infointernationaljournalcorner.com These reactions are typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent like ethanol. ajol.info The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the aniline nitrogen, as a diverse range of aldehydes and ketones are commercially available or readily synthesized. ajol.infointernationaljournalcorner.com The resulting imine bond can also be subsequently reduced to afford stable secondary amines.

Table 1: Examples of N-Functionalized Derivatives of 2,5-Dimethoxyaniline

| Derivative Type | Reagents | Product Structure (General) |

| N-Alkylated Aniline | Alkyl Halide, Alcohol | R-NH-Ar |

| N-Acylated Aniline | Acid Chloride, Acid Anhydride | R-CO-NH-Ar |

| Schiff Base | Aldehyde, Ketone | R-CH=N-Ar |

| Ar represents the 2,5-dimethoxyphenyl group. |

Formation of Heterocyclic Compounds Incorporating the 2,5-Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl group can be incorporated into various heterocyclic ring systems, leading to compounds with potentially interesting biological activities and material properties. The synthesis of such compounds often utilizes 2,5-dimethoxyaniline as a key building block.

One common approach involves the formation of a Schiff base from 2,5-dimethoxyaniline, followed by cyclization reactions. For instance, Schiff bases can be precursors to various heterocyclic systems through intramolecular cyclization or by reacting with other reagents.

Another strategy involves the use of 2,5-dimethoxyaniline in condensation reactions with dicarbonyl compounds or their equivalents to form heterocyclic rings such as benzodiazepines, quinoxalines, or other related structures. The specific heterocyclic system formed depends on the nature of the second reactant and the reaction conditions.

While the direct synthesis of a wide range of specific heterocyclic compounds from 2,5-dimethoxyaniline was not exhaustively detailed in the search results, the fundamental reactions of anilines provide a clear pathway for their formation. The principles of heterocyclic synthesis are well-established, and the reactivity of the amino group in 2,5-dimethoxyaniline allows for its participation in various cyclization strategies.

Polymerization Chemistry Initiated by or Incorporating 2,5-Dimethoxyaniline Hydrochloride

2,5-Dimethoxyaniline is a monomer that can be polymerized to form poly(2,5-dimethoxyaniline) (PDMA), a conducting polymer with interesting electronic and optical properties. ias.ac.inresearchgate.netscielo.br The polymerization can be achieved through both chemical and electrochemical methods. ias.ac.inresearchgate.netscielo.br

Chemical Oxidative Polymerization: This is a common method for synthesizing PDMA. ias.ac.inresearchgate.net It involves the oxidation of the 2,5-dimethoxyaniline monomer in an acidic medium using an oxidizing agent such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). ias.ac.in The polymerization is typically carried out at low temperatures (0–5 °C). ias.ac.in The resulting polymer can be obtained as a precipitate and can be processed into films. ias.ac.in The properties of the polymer, such as its solubility and conductivity, can be influenced by the reaction conditions. ias.ac.in For instance, PDMA has been shown to be soluble in various common organic solvents. ias.ac.in

Electrochemical Polymerization: PDMA can also be synthesized by the electrochemical oxidation of 2,5-dimethoxyaniline. researchgate.netscielo.br This method allows for the direct deposition of a thin film of the polymer onto an electrode surface, such as indium tin oxide (ITO) glass. researchgate.netscielo.br The electrochemical synthesis offers good control over the film thickness and morphology. PDMA films exhibit electrochromic properties, meaning they change color in response to an applied electrical potential. researchgate.netscielo.br These films have been shown to reversibly change from yellow in the reduced state to green or blue in the oxidized state. researchgate.netscielo.br

Copolymerization: 2,5-Dimethoxyaniline can also be copolymerized with other monomers, such as aniline, to create copolymers with tailored properties. ias.ac.in The copolymerization of aniline and 2,5-dimethoxyaniline has been shown to yield polymers with improved solubility compared to polyaniline alone. ias.ac.in

Table 2: Polymerization of 2,5-Dimethoxyaniline

| Polymerization Method | Monomer | Oxidant/Conditions | Key Feature of Polymer |

| Chemical Oxidative Polymerization | 2,5-Dimethoxyaniline | Ammonium persulfate in HCl | Soluble in organic solvents |

| Electrochemical Polymerization | 2,5-Dimethoxyaniline | Electrochemical oxidation | Electrochromic films |

| Copolymerization | 2,5-Dimethoxyaniline and Aniline | Ammonium persulfate in HCl | Improved solubility |

Palladium-Catalyzed Coupling Reactions and Other Transition Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct application of 2,5-dimethoxyaniline in a wide range of specific named cross-coupling reactions was not extensively detailed in the provided search results, the general reactivity of anilines and their derivatives in such transformations is well-established.

Aniline derivatives can be converted into aryl halides or triflates, which are suitable coupling partners in reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. Alternatively, the amino group itself can be the site of C-N bond formation in Buchwald-Hartwig amination reactions, where an aryl halide is coupled with an amine in the presence of a palladium catalyst.

The presence of the two methoxy (B1213986) groups on the aromatic ring of 2,5-dimethoxyaniline can influence the reactivity of the molecule in these transformations. These electron-donating groups can affect the electron density of the aromatic ring and its reactivity in oxidative addition steps in the catalytic cycle.

While specific examples for 2,5-dimethoxyaniline are limited in the provided context, the broader field of transition metal-catalyzed reactions provides a framework for its potential derivatization.

Applications in Materials Science and Advanced Chemical Technologies

Precursor for Organic Electronic Materials and Conductive Polymers

2,5-Dimethoxyaniline (B66101) is a key monomer in the synthesis of polyanilines (PANI), a class of conductive polymers with wide-ranging applications in organic electronics. The methoxy (B1213986) groups on the aniline (B41778) ring enhance the solubility of the resulting polymer, poly(2,5-dimethoxyaniline) (PDMA), in common organic solvents, which is a significant advantage over the often-insoluble parent polyaniline. ias.ac.inscielo.br This improved processability allows for the fabrication of thin films and other structures essential for electronic devices. ias.ac.in

The polymerization of 2,5-dimethoxyaniline can be achieved through both chemical and electrochemical methods. ias.ac.inscielo.br Chemical oxidative polymerization, often using an oxidant like ammonium (B1175870) persulfate in an acidic medium, yields PDMA powders. ias.ac.in Electrochemical polymerization allows for the direct deposition of PDMA films onto conductive substrates like indium tin oxide (ITO) glass. scielo.brscielo.br

The resulting PDMA and its copolymers with aniline exhibit interesting electronic and optical properties. ias.ac.in While the homopolymer of 2,5-dimethoxyaniline (PDMOA) may have lower electrical conductivity compared to polyaniline, its copolymers show increased conductivity with a higher aniline content. ias.ac.in These polymers are highly planar and conjugated, with well-developed polaronic features, making them suitable for applications in electrochromic devices, which can change color in response to an electrical potential. ias.ac.inscielo.br The color of PDMA films can be reversibly switched between a transparent yellow (fully reduced state) and a dark blue (fully oxidized state). scielo.br

| Polymerization Method | Oxidant/Conditions | Resulting Polymer | Key Properties |

| Chemical Oxidative Polymerization | Ammonium persulfate in 1 M HCl | Poly(2,5-dimethoxyaniline) (PDMOA) and copolymers with aniline (PADMOA) | Improved solubility in organic solvents, thermal stability, planar and conjugated structure. ias.ac.in |

| Electrochemical Polymerization | Constant potential of 1.2 V in oxalic acid | Poly(2,5-dimethoxyaniline) (PDMA) film on ITO glass | Reversible color change (yellow to blue), fast response time for electrochromic applications. scielo.br |

Role in Advanced Organic Synthesis as a Versatile Building Block for Complex Architectures

Beyond polymer science, 2,5-dimethoxyaniline hydrochloride serves as a crucial building block in advanced organic synthesis. Its reactive amino group and the substituted aromatic ring allow for its incorporation into a wide array of complex molecular architectures. lifechemicals.com It is considered a versatile small molecule scaffold, providing a foundation for creating novel compounds with specific functionalities. cymitquimica.com

The presence of the methoxy groups can influence the reactivity and properties of the final molecules. These electron-donating groups can direct further substitutions on the aromatic ring and can be modified or cleaved to introduce other functional groups. This versatility makes 2,5-dimethoxyaniline a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. google.com For instance, it is a known intermediate in the preparation of certain dyes and pigments. google.com

Electrochemical Properties and Applications in Chemical Sensing Technologies

The electrochemical activity of polymers derived from 2,5-dimethoxyaniline is central to their application in chemical sensing technologies. Poly(2,5-dimethoxyaniline) exhibits distinct redox states that can be reversibly accessed, a property that is fundamental to its use in sensors. researchgate.net The oxidation state of the polymer can be influenced by the presence of specific analytes, leading to a detectable electrical signal.

The porous and high-surface-area nanostructured forms of PDMA are particularly well-suited for sensor applications, as they provide a large interface for interaction with the target analyte. rsc.org For example, a nanostructured PDMA powder synthesized via a green chemistry approach demonstrated high charge storage capacity, a desirable characteristic for electrochemical sensors. rsc.orgvulcanchem.com

Furthermore, PDMA has been used to fabricate biosensors. In one study, one-dimensional poly(2,5-dimethoxyaniline) nanorods were synthesized and used to immobilize glucose oxidase for the development of an ultrasensitive glucose biosensor. researchgate.net The resulting sensor showed a linear response to glucose over a specific concentration range and a low detection limit. researchgate.net This highlights the potential of 2,5-dimethoxyaniline-based materials in the development of sophisticated diagnostic tools. Two-dimensional materials are also being explored for their potential in creating advanced electrochemical biosensors. nih.gov

| Sensor Application | Key Feature of PDMA | Analyte |

| Glucose Biosensor | Nanorod morphology for enzyme immobilization | Glucose |

| General Chemical Sensing | High surface area and charge storage capacity | Various chemical species |

Crystallization Engineering and Polymorphism Control for Optimized Material Properties

The crystalline structure of materials derived from 2,5-dimethoxyaniline can significantly impact their physical and electronic properties. Therefore, controlling the crystallization process and polymorphism is a key area of research for optimizing these materials for specific applications.

Studies have shown that highly crystalline poly(2,5-dimethoxyaniline) nanoplates can be synthesized using a soft-template method with various organic sulfonic acids as dopants. researchgate.net The choice of dopant and the reaction conditions, such as a low concentration of the templating agent, can influence the morphology and crystallinity of the resulting polymer. researchgate.net For instance, using poly(styrenesulfonate) as a dopant can lead to the formation of plate-like morphologies, while other dopants might result in different structures. researchgate.netresearchgate.net The crystal structure of these PDMA nanoplates has been identified as an orthorhombic type. researchgate.net

By carefully controlling the crystallization, it is possible to create materials with enhanced properties, such as improved electrical conductivity or specific optical characteristics, which are crucial for their performance in electronic and optical devices.

Development of Functional Materials Incorporating 2,5-Dimethoxyaniline Derived Structures

The versatility of 2,5-dimethoxyaniline extends to the development of a wide range of functional materials. By incorporating structures derived from this compound, researchers can tailor the properties of materials for specific functions.

For example, poly(2,5-dimethoxyaniline) has been investigated for its electrochromic properties, where the material changes color in response to an electrical stimulus. scielo.brscielo.brias.ac.in This makes it a promising candidate for applications such as smart windows, displays, and optical shutters. scielo.brscielo.br The response time of these electrochromic materials can be tuned by adjusting the synthesis conditions, such as the type of electrolyte used during electrochemical polymerization. scielo.brias.ac.in

Furthermore, composites of PDMA with other materials, such as activated carbon, have been developed for energy storage applications. researchgate.net These composites can exhibit high specific capacitance, making them suitable for use in supercapacitors. researchgate.net The ability to form nanostructured materials with high surface area further enhances their potential in energy storage and catalysis. rsc.org

The development of functional materials based on 2,5-dimethoxyaniline is an active area of research, with ongoing efforts to create novel materials with enhanced performance for a variety of advanced technological applications.

Advanced Analytical Methodologies for 2,5 Dimethoxyaniline Hydrochloride and Its Derivatives

High-Performance Chromatographic Separations (HPLC, GC-MS, SFC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are paramount for separating 2,5-Dimethoxyaniline (B66101) hydrochloride from its precursors, by-products, and derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is well-suited for the analysis of polar aromatic amines like 2,5-dimethoxyaniline. The separation is typically achieved on columns that provide specific interactions with the amine and aromatic functionalities.

Methodology: Methods for primary aromatic amines (PAAs) often utilize C18 or phenyl-based stationary phases. d-nb.info To achieve good peak shape and retention for basic compounds like anilines, the mobile phase is usually acidified with agents such as formic acid or acetic acid. d-nb.infowaters.com This suppresses the interaction of the protonated amine with residual silanols on the silica (B1680970) support and ensures consistent ionization for subsequent detection. Gradient elution, starting with a high percentage of aqueous phase and increasing the organic modifier (acetonitrile or methanol), is common for separating mixtures of PAAs with varying polarities. d-nb.info

Research Findings: A study on the analysis of 23 PAAs in food simulants employed a pentafluorophenyl (PFP) column with an acidic mobile phase, achieving excellent separation in under 6.5 minutes. waters.com Another method developed for 39 PAAs in human urine used an Ultra Biphenyl column, demonstrating the versatility of different stationary phase chemistries. nih.gov These methods showcase the capability of HPLC to resolve complex mixtures of structurally similar anilines, which is essential for purity assessment of 2,5-dimethoxyaniline and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor chromatographic behavior, appropriate column selection and derivatization can yield excellent results.

Methodology: For the analysis of anilines, mid-polarity capillary columns such as those with a 5% phenyl-poly(dimethylsiloxane) stationary phase (e.g., Equity-5) are commonly used. sigmaaldrich.com A temperature-programmed oven cycle allows for the separation of analytes based on their boiling points and interactions with the stationary phase. sigmaaldrich.com While direct injection is possible, derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride can improve peak shape and sensitivity. nih.gov The mass spectrometer provides definitive identification based on the compound's mass spectrum. The PubChem database includes a reference mass spectrum for 2,5-Dimethoxyaniline, with major ions observed at m/z 153 (molecular ion) and 138. nih.gov

Research Findings: The US Environmental Protection Agency (EPA) Method 8131 outlines procedures for aniline (B41778) derivative analysis by GC, recommending a nitrogen-phosphorus detector (NPD) for selectivity or MS for confirmation. epa.gov A study quantifying aniline in serum demonstrated a detection limit of 0.1 mg/L after derivatization, with a linear range from 0.5 to 25.0 mg/L, highlighting the sensitivity of GC-MS. nih.gov Commercial suppliers often use GC to certify the purity of 2,5-Dimethoxyaniline, with typical specifications being >98.0%. tcichemicals.comtcichemicals.com

Interactive Data Table: Typical Chromatographic Conditions for Aniline Derivative Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Reference |

|---|

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines some of the best features of both GC and HPLC, offering fast, efficient separations with reduced organic solvent consumption. nih.gov

Methodology: SFC is particularly advantageous for the analysis of polar compounds that are challenging to analyze by GC. nih.gov For amines, which can interact strongly with silica-based stationary phases, modifiers such as methanol (B129727) are added to the CO2 mobile phase to improve peak shape and elution. researchgate.net Stationary phases for SFC can range from standard silica and C18 to more polar options like amino- or cyano-bonded phases, providing a wide range of selectivities. nih.govdtic.mil

Research Findings: Research on the SFC of primary aromatic amines has shown that nitrous oxide can also be used as a supercritical fluid, and the addition of chemical modifiers like 1,6-hexanediamine (B7767898) in methanol can significantly improve extraction and separation efficiency. oup.com While specific application notes for 2,5-Dimethoxyaniline are not prevalent, the successful separation of other primary amines demonstrates the technique's potential for its analysis, especially for chiral separations of its derivatives on specialized stationary phases. researchgate.net

Quantitative Spectrophotometric and Spectrofluorimetric Methods for Concentration Determination

Spectroscopic methods are widely used for the quantitative analysis of analytes by measuring the absorption or emission of light.

Quantitative Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective technique for quantifying compounds with chromophores. The aromatic ring system in 2,5-dimethoxyaniline, along with the auxochromic amine and methoxy (B1213986) groups, results in strong UV absorption. upi.edu

Methodology: The concentration of a substance in a solution can be determined by measuring its absorbance at a specific wavelength (typically at the wavelength of maximum absorbance, λmax) and applying the Beer-Lambert Law. ijpra.com This law states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijpra.com For quantitative analysis of aniline derivatives, methods may involve direct measurement in a suitable solvent or the formation of a colored charge-transfer complex with an acceptor molecule like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to enhance sensitivity and shift the analysis into the visible region. nih.gov

Research Findings: Studies on poly(2,5-dimethoxyaniline) show characteristic UV-Vis absorption peaks related to π-π* transitions and polaron band transitions, confirming the electronic activity of the monomer unit. ias.ac.inresearchgate.net A spectrophotometric method for determining various anilines via charge-transfer reaction with TCNQ was successfully applied to wastewater samples, with linear ranges typically between 0.3 and 3.0 µg/mL and good recoveries (97.22% to 102.78%). nih.gov This approach could be adapted for the quantitative determination of 2,5-dimethoxyaniline.

Spectrofluorimetric Methods

Spectrofluorimetry is an inherently more sensitive and selective technique than spectrophotometry. While some compounds possess native fluorescence, many, including primary amines, require derivatization to produce a fluorescent product.

Methodology: The primary amine group of 2,5-dimethoxyaniline is a target for derivatization with fluorogenic reagents. Common reagents for primary amines include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like β-mercaptoethanol) or fluorescamine (B152294). mdpi.comnih.gov These reagents react rapidly under mild conditions to form highly fluorescent isoindole or pyrrolinone derivatives, respectively. The fluorescence intensity of the resulting product is then measured at its specific excitation and emission wavelengths and is proportional to the initial concentration of the amine.

Research Findings: A spectrofluorimetric method for pregabalin, another primary amine, using fluorescamine yielded a linear range of 20-280 ng/mL, showcasing the high sensitivity of the technique. nih.gov Another study using OPA for antipsychotic drugs containing amine groups achieved detection limits around 0.04 µg/mL. mdpi.com Although not applied directly to 2,5-dimethoxyaniline in the reviewed literature, these established methods provide a clear pathway for developing a highly sensitive and selective spectrofluorimetric assay for its trace-level quantification.

Electrochemical Analytical Techniques for Redox Characterization and Trace Analysis

Electrochemical techniques are powerful for studying redox-active molecules. The aniline moiety in 2,5-dimethoxyaniline is susceptible to oxidation, making it a suitable candidate for electrochemical analysis. These methods can be used for both characterizing its redox properties and for quantitative trace analysis.

Methodology: Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of compounds. It involves scanning the potential of an electrode and measuring the resulting current. For anilines, CV can reveal the potential at which oxidation occurs, the stability of the resulting radical cation, and subsequent reaction pathways, such as polymerization. The presence of electron-donating methoxy groups on the aniline ring is expected to lower its oxidation potential compared to unsubstituted aniline. For quantitative purposes, techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often used, as they offer lower detection limits by discriminating against background charging currents.

Research Findings: The electrochemical polymerization of 2,5-dimethoxyaniline to form conductive poly(2,5-dimethoxyaniline) is well-documented. rsc.org This process inherently relies on the electrochemical oxidation of the monomer. One study noted that the monomer's oxidation potential is shifted to lower values compared to aniline, an effect influenced by the acidic medium used. This demonstrates that the compound is electroactive and can be studied by voltammetric methods. The resulting polymer exhibits significant charge storage capacity (around 205 F/g), which is a direct consequence of the monomer's redox properties. rsc.org These findings support the use of electrochemical techniques for both fundamental redox characterization and the development of sensitive analytical methods for 2,5-dimethoxyaniline hydrochloride.

Application of Hyphenated Techniques (e.g., LC-MS, GC-IR) for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a high degree of analytical power for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most powerful and widely used hyphenated technique for the analysis of non-volatile compounds in complex matrices. It combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

Methodology: For aniline analysis, an HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is the most common ionization source for this class of compounds, typically operated in positive ion mode (ESI+) to protonate the basic amine group. waters.com For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is often employed. In this mode, the protonated molecule of the target analyte is selected in the first mass analyzer, fragmented, and a specific fragment ion is monitored by the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and improves detection limits. frag-den-staat.de

Research Findings: Numerous methods have been published for the analysis of PAAs in various matrices using LC-MS/MS. A method for analyzing PAAs in human urine achieved detection limits between 0.025-0.20 ng/mL. nih.gov Another LC-MS/MS method for PAAs in waterpipe smoke demonstrated excellent sensitivity and specificity, detecting aniline at the nanogram level per smoking session. frag-den-staat.de A comparison of GC/MS and LC/MS-MS for aniline derivatives in groundwater found that LC/MS-MS has the major advantage of requiring no sample preparation (direct injection), although its sensitivity could be lower for certain ortho-substituted isomers. d-nb.info

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR is a hyphenated technique that provides complementary information to GC-MS. As compounds elute from the GC column, they pass through a light pipe in an FTIR spectrometer, and their gas-phase infrared spectrum is recorded.

Methodology: The primary advantage of GC-IR is its ability to distinguish between structural isomers that may have very similar or identical mass spectra. Infrared spectra provide information about the functional groups and their arrangement within a molecule. The N-H stretching and bending vibrations, C-N stretching, and aromatic C-H bending patterns in anilines provide a characteristic fingerprint. researchgate.net

Research Findings: While GC-MS is more common, GC-IR is a valuable confirmatory tool. The infrared spectrum of aniline shows characteristic bands for N-H stretching above 3300 cm⁻¹, N-H deformation around 1620 cm⁻¹, and C-N stretching near 1262 cm⁻¹. researchgate.net For 2,5-dimethoxyaniline, additional strong C-O stretching bands for the methoxy groups would be present. This allows, for example, the unambiguous differentiation between various dimethoxyaniline isomers (e.g., 2,5- vs. 2,4- vs. 3,4-), which might be challenging to distinguish by mass spectrometry alone if they exhibit similar fragmentation patterns.

Interactive Data Table: Performance of Hyphenated Methods for Aromatic Amine Analysis

| Technique | Analyte(s) | Matrix | LOD / LOQ | Key Advantage | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | 39 Primary Aromatic Amines | Human Urine | 0.025 - 0.20 ng/mL (LOD) | High sensitivity and specificity for trace bio-monitoring. | nih.gov |

| LC-MS/MS | 23 Primary Aromatic Amines | Food Simulant (3% Acetic Acid) | < 0.78 ng/mL | Satisfies regulatory limits with simple sample prep. | waters.com |

| LC-MS/MS | 31 Primary Aromatic Amines | Waterpipe Smoke | 0.45 - 4.50 ng/session (LOD) | Fast analysis with minimal sample preparation. | frag-den-staat.de |

| GC-MS | Aniline | Human Serum | 0.1 mg/L (LOD) | Sensitive quantification after derivatization. | nih.gov |

| GC-IR | Aniline Derivatives | General | N/A | Excellent for distinguishing structural isomers. | researchgate.net |

Environmental Degradation Mechanisms of 2,5 Dimethoxyaniline Hydrochloride in Abiotic Chemical Processes

Photochemical Degradation Pathways and Kinetics

The interaction of sunlight with chemical compounds can be a significant driver of their transformation in the environment. For 2,5-Dimethoxyaniline (B66101) hydrochloride, photochemical degradation is a relevant pathway. While specific studies on the direct photolysis of this compound are not extensively detailed in the provided search results, the principles of photochemical reactions of similar aromatic amines and substituted benzenes can be applied.

The process typically begins with the absorption of light by the molecule, leading to an excited state. This excited molecule can then undergo various reactions, such as oxidation or rearrangement. nih.gov For aromatic amines, photodegradation can involve the oxidation of the amino group or reactions involving the aromatic ring. The methoxy (B1213986) groups on the benzene (B151609) ring of 2,5-Dimethoxyaniline hydrochloride are expected to influence the electronic properties of the molecule and, consequently, its photochemical reactivity.

The kinetics of such degradation processes are often modeled using pseudo-first-order kinetics, especially when the concentration of the reacting species, such as photochemically generated radicals, is relatively constant. mdpi.com The rate of degradation would be influenced by factors like light intensity, the presence of photosensitizers in the water, and the quantum yield of the reaction.

Chemical Oxidation and Reduction in Non-Biological Environmental Systems

In natural waters and soils, various oxidizing and reducing agents can contribute to the degradation of organic compounds. For this compound, oxidation is a significant transformation pathway. The amino group is susceptible to oxidation, which can lead to the formation of nitroso and nitro compounds, and eventually, polymerization. guidechem.com The presence of two methoxy groups on the aromatic ring can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack and oxidation.

Common environmental oxidants include dissolved oxygen, hydroxyl radicals (•OH), and ozone. The reaction with hydroxyl radicals, often generated photochemically, is a primary pathway for the degradation of many organic pollutants. These highly reactive species can attack the aromatic ring or the amino group, initiating a cascade of degradation reactions.

Reduction processes are less common in typical oxic environmental compartments but can be significant in anoxic sediments or groundwater. The nitro derivatives formed from oxidation could potentially be reduced back to amino groups under reducing conditions, creating a cyclic transformation pathway.

Catalytic Degradation Studies

To enhance the degradation of persistent organic pollutants, various catalytic methods are being explored. These advanced oxidation processes (AOPs) are designed to generate highly reactive species, such as hydroxyl radicals, in a controlled manner.

Photocatalysis: This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV or visible light, generates electron-hole pairs. These can then react with water and oxygen to produce reactive oxygen species that degrade the target compound. Studies on other aromatic compounds have shown that photocatalysis can be highly effective. nih.gov The efficiency of this process for this compound would depend on factors like catalyst loading, pH, and the presence of other water constituents.

Advanced Oxidation Processes (AOPs): Besides photocatalysis, other AOPs like Fenton and photo-Fenton processes, which use iron salts and hydrogen peroxide to generate hydroxyl radicals, could be effective in degrading this compound. The amine and methoxy functional groups present in the molecule would be susceptible to attack by these radicals.

Recent research has also explored "green chemistry" approaches for the polymerization of 2,5-Dimethoxyaniline, which can be considered a form of controlled degradation of the monomer. One such method utilizes a milder oxidizing system of HCl/NaCl/H₂O₂. vulcanchem.com

Identification of Chemical Degradation Products (Non-Biological Origin)

The degradation of this compound leads to the formation of various transformation products. While specific studies identifying all non-biological degradation products of this particular compound are limited in the search results, general pathways for similar compounds suggest the following:

Oxidation of the amino group: This can lead to the formation of corresponding nitroso and nitro-aromatic compounds.

Hydroxylation of the aromatic ring: Attack by hydroxyl radicals can introduce additional hydroxyl groups onto the benzene ring.

Demethoxylation: The methoxy groups could potentially be cleaved, leading to hydroxylated intermediates.

Ring cleavage: Under strong oxidative conditions, the aromatic ring can be broken down into smaller organic acids and eventually mineralized to carbon dioxide and water. fishersci.com

Polymerization: As observed in several studies, 2,5-Dimethoxyaniline can undergo oxidative polymerization to form poly(2,5-dimethoxyaniline). ias.ac.in

The following table provides a hypothetical list of potential degradation products based on the known reactivity of anilines and aromatic ethers.

| Potential Degradation Product | Formation Pathway |

| 2,5-Dimethoxynitrosobenzene | Oxidation of the amino group |

| 2,5-Dimethoxynitrobenzene | Further oxidation of the nitroso group |

| Hydroxylated 2,5-Dimethoxyaniline | •OH radical attack on the aromatic ring |

| Quinone-like structures | Oxidation of hydroxylated intermediates |

| Poly(2,5-dimethoxyaniline) | Oxidative polymerization |

| Short-chain organic acids | Aromatic ring cleavage |

Influence of Chemical Environment on Degradation Kinetics and Pathways

The chemical environment plays a crucial role in determining the rate and pathway of degradation for this compound.

pH: The pH of the surrounding medium is a critical factor. mdpi.comnih.govajpojournals.orgresearchgate.netnih.gov The pKa of the anilinium ion of 2,5-Dimethoxyaniline is estimated to be around 4.12. vulcanchem.com At pH values below the pKa, the protonated form (anilinium ion) will dominate, while at higher pH, the neutral aniline (B41778) form will be more prevalent. This speciation affects the compound's reactivity. For instance, the neutral form might be more susceptible to oxidation than the protonated form. Studies on other pharmaceuticals have shown that pH can significantly influence degradation rates in both photolytic and photocatalytic processes. nih.gov For some compounds, degradation is faster at acidic pH, while for others, it is enhanced in alkaline conditions. nih.govnih.gov

Presence of Other Substances:

Dissolved Organic Matter (DOM): Natural organic matter in water can act as a photosensitizer, accelerating photochemical degradation. Conversely, it can also scavenge reactive species, thereby inhibiting degradation.

Inorganic Ions: Ions like nitrate (B79036) and nitrite (B80452) can participate in photochemical reactions, producing hydroxyl radicals and enhancing degradation. Chloride ions, on the other hand, can sometimes have a quenching effect. The presence of different anions (e.g., Cl⁻, SO₄²⁻) has been shown to affect the electroactivity and oxidation of poly(2,5-dimethoxyaniline), suggesting an influence on the monomer's degradation as well. scielo.br

The following table summarizes the expected influence of key environmental parameters on the degradation of this compound.

| Parameter | Influence on Degradation |

| pH | Affects the speciation (protonated vs. neutral form) and thus the reactivity towards oxidants and light. The rate can be significantly different in acidic versus alkaline conditions. nih.govnih.gov |

| Light Intensity | Higher light intensity generally leads to faster photochemical degradation rates. |